molecular formula C17H10Cl3FN2O4 B2607088 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-58-5

1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2607088
CAS No.: 303986-58-5
M. Wt: 431.63
InChI Key: ZERXYVTYOCOYBC-UHFFFAOYSA-N
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Description

The compound 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione is a structurally complex imidazolidine-trione derivative characterized by two distinct aromatic substituents: a 2-chloro-6-fluorophenyl methoxy group and a 3,4-dichlorophenyl methyl group.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3FN2O4/c18-11-2-1-3-14(21)10(11)8-27-23-16(25)15(24)22(17(23)26)7-9-4-5-12(19)13(20)6-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXYVTYOCOYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON2C(=O)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the imidazolidine ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications

The compound’s structural features align with trends in drug design, where halogenation improves target affinity (e.g., GPCR modulation, as seen in compounds like SR140333 and SR142801). However, its complexity may limit synthetic scalability compared to simpler analogs like 1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazolidine core with various substituents that contribute to its biological properties. The presence of halogenated phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this imidazolidine derivative exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

There is growing evidence supporting the anticancer potential of imidazolidine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, indicating promising cytotoxic effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazolidine structure may interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.

Study 1: Antimicrobial Screening

A study conducted on a series of imidazolidine derivatives revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus, suggesting strong antimicrobial properties.

Study 2: Anticancer Activity

In another study focusing on the anticancer effects, the compound was tested against several cancer cell lines. The results showed that it inhibited cell proliferation effectively in MCF-7 cells with an IC50 value of approximately 25 µM. This suggests its potential as a lead compound for further development in cancer therapy.

Cell Line IC50 (µM) Activity
HCT-1166.2Moderate cytotoxicity
MCF-725Significant cytotoxicity

Study 3: Mechanistic Insights

Further mechanistic studies indicated that the compound might induce apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in annexin V-positive cells upon treatment, confirming apoptotic induction.

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the imidazolidinetrione core and halogen substituent orientations, as demonstrated for cadmium(II) coordination complexes with similar heterocyclic ligands .
  • NMR : Use 19F^{19}\text{F} and 13C^{13}\text{C} DEPT-135 to confirm fluorophenyl and dichlorophenylmethyl group connectivity (cf. methyl 3-[[4-(4-bromo-2-formylphenoxy)triazinyl]amino]benzoate protocols) .
  • FT-IR : Monitor carbonyl stretching frequencies (1650–1750 cm1^{-1}) to verify trione integrity, referencing InChI-validated spectra for related compounds .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

Methodological Answer:

  • Use accelerated stability testing (ICH Q1A guidelines) with HPLC-UV to track degradation products.
  • Focus on hydrolytic susceptibility of the imidazolidinetrione core: Compare stability in buffers (pH 1–13) at 40°C/75% RH, referencing degradation pathways of 1-methyl-3-(2-phenylethyl)imidazolidinetrione analogs .
  • Analyze oxidative degradation using radical initiators (e.g., AIBN) in DMSO, correlating results with computational HOMO/LUMO gap predictions .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Perform hybrid QM/MM simulations to model interactions with enzymatic targets (e.g., cytochrome P450), leveraging crystallographic data from cadmium(II)-imidazo-phenanthroline complexes .
  • Calculate Fukui indices for electrophilic/nucleophilic sites on the trione core to predict metabolic activation or covalent binding .
  • Validate predictions using experimental kinetic isotope effects (KIEs) for fluorophenyl groups, as seen in 4-[(6-chloro-2-pyridyl)methoxy]spiro derivatives .

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

  • Apply comparative meta-analysis (cf. political science methodologies ): Normalize data using Z-score transformations and assess assay-specific biases (e.g., membrane permeability in cell-free vs. cell-based assays).
  • Cross-validate with orthogonal techniques:
  • Surface plasmon resonance (SPR) for binding affinity vs. dichlorophenylmethyl groups.

  • Microscale thermophoresis (MST) for solubility-driven discrepancies .

    Data Table:

    Assay TypeKey Bias FactorMitigation Strategy
    Cell-freeLack of metabolic enzymesAdd S9 liver fractions
    Cell-basedMembrane permeabilityUse PEG-based enhancers

Q. What strategies are recommended for designing derivatives to enhance target selectivity?

Methodological Answer:

  • Substituent scanning : Replace 2-chloro-6-fluorophenylmethoxy with sterically similar groups (e.g., 4-methoxyphenyl, as in methyl 5-(3,4-dimethoxyphenyl)isoxazole carboxylate derivatives) to probe steric/electronic effects .
  • Use molecular docking with flexible side-chain sampling (e.g., RosettaLigand) to prioritize derivatives with reduced off-target interactions .
  • Synthesize and test spirocyclic analogs (e.g., 1-oxaspiro[4.5]dec-3-en-2-one derivatives ) to evaluate conformational constraints on selectivity.

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